Product packaging for beta-Casomorphin(Cat. No.:)

beta-Casomorphin

Cat. No.: B10794742
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-UHFFFAOYSA-N
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Description

Definition and Classification within Milk Protein Hydrolysates

Beta-casomorphins (BCMs) are a group of opioid peptides that are formed during the proteolytic digestion of the beta-casein protein found in milk. nih.gov These peptides are classified as milk protein hydrolysates, which are mixtures of peptides and amino acids resulting from the enzymatic breakdown of milk proteins. science.gov Casein, which constitutes about 80% of the total protein in bovine milk, is the primary source of casomorphins. google.com Specifically, beta-casein, which makes up approximately 35% of the casein content, gives rise to beta-casomorphins. google.com

The most extensively studied of these is bovine beta-casomorphin 7 (BCM-7), a peptide containing seven amino acids. nih.govwikipedia.org The release of BCM-7 is particularly associated with the A1 variant of beta-casein, which has a histidine residue at position 67 of its amino acid chain. nih.govnih.gov This differs from the A2 variant, which has a proline at the same position, making it more resistant to the enzymatic cleavage that produces BCM-7. wikipedia.org There are several known beta-casomorphins, varying in the number of amino acids they contain. wikipedia.org

Historical Context of Discovery and Early Characterization

The discovery of casomorphins dates back to the late 1970s, when researchers first identified their opioid-like properties. nih.govmdpi.com Initial studies focused on their ability to bind to opioid receptors, similar to endorphins. nih.gov This discovery opened up a new field of research into "food hormones," suggesting that peptides derived from common foods could have significant physiological roles. nih.gov Early characterization involved studying their opioid activities in preparations like the guinea-pig ileum and determining their binding affinities for different opioid receptor types (mu, delta, and kappa) in rat brain homogenates. nih.gov These foundational studies established that beta-casomorphins exhibit a preference for mu-opioid receptors. nih.govnih.gov

Significance in Contemporary Biochemical and Physiological Research Paradigms

In contemporary research, beta-casomorphins, particularly BCM-7, are investigated for their diverse physiological effects. mdpi.com They are recognized as potent mu-opioid receptor agonists, which may influence gastrointestinal physiology directly and potentially affect other systems like the cardiovascular, neurological, and endocrine systems. acs.org

Current research explores the role of beta-casomorphins in regulating gastrointestinal functions, such as gut transit time and the secretion of mucins, which are crucial for protecting the intestinal lining. researchgate.net Studies have shown that this compound-7 can stimulate mucin release in the rat jejunum. science.govresearchgate.net Furthermore, there is ongoing investigation into the potential association of BCM-7 with various health conditions, although conclusive evidence in humans remains a subject of active research and debate. nih.govencyclopedia.pubfrontiersin.org The physiological activity of these peptides is dependent on their ability to remain intact during their transport through the body. longdom.org

Detailed Research Findings

The table below summarizes key research findings related to the properties and actions of beta-casomorphins.

Research AreaKey FindingOrganism/System StudiedReference
Opioid Activity Beta-casomorphins display opioid activity, with the highest affinity for mu-receptors.Guinea-pig ileum, rat brain homogenates nih.gov
Gastrointestinal Effects This compound-7 induces a strong mucin secretion in the jejunum.Rat science.govresearchgate.net
Source of BCM-7 BCM-7 is primarily released from the A1 variant of beta-casein during digestion.Bovine milk acs.org
Histamine (B1213489) Release This compound-7 can act as a direct histamine releaser in humans.Human peripheral leukocytes and skin tum.de
Comparative Potency Bovine beta-casomorphins generally show higher potency than human beta-casomorphins.Comparative studies mdpi.com

Beta-Casein as the Progenitor Protein

β-Casein is one of the four major casein proteins found in mammalian milk, constituting approximately 30-35% of total casein and about 25-30% of total milk protein. cabidigitallibrary.orgscientificwebjournals.com Its structure and susceptibility to enzymatic cleavage are influenced by genetic polymorphisms.

Bovine β-casein exists in several genetic variants, with the A1 and A2 variants being the most prevalent and extensively studied. nih.govnizo.comresearchgate.net The fundamental difference between these variants lies in a single amino acid substitution at position 67 of the protein chain. This variation arises from a single nucleotide polymorphism (SNP) in the β-casein gene.

A2 β-casein: Characterized by a proline (Pro) residue at position 67. cabidigitallibrary.orgscientificwebjournals.comnizo.comresearchgate.netnih.govencyclopedia.pubifnacademy.comnih.govdergipark.org.trreading.ac.ukmdpi.comtandfonline.comtandfonline.com

A1 β-casein: Characterized by a histidine (His) residue at position 67, resulting from a mutation (cytosine to adenine) at codon 67. cabidigitallibrary.orgscientificwebjournals.comresearchgate.netnih.govencyclopedia.pubifnacademy.comnih.govdergipark.org.trreading.ac.ukmdpi.comtandfonline.comtandfonline.com

While there are other identified variants (e.g., A3, B, C), the A1 and A2 variants are of primary focus due to their differential implications in peptide release. nih.govresearchgate.net

The substitution of proline in A2 β-casein with histidine in A1 β-casein at position 67 has significant consequences for how the protein is hydrolyzed by digestive enzymes. cabidigitallibrary.orgencyclopedia.pubreading.ac.ukmdpi.comtandfonline.com Specifically, the peptide bond between isoleucine (Ile) at position 66 and histidine (His) at position 67 in A1 β-casein is more susceptible to enzymatic cleavage, particularly by enzymes like elastase. cabidigitallibrary.orgscientificwebjournals.comencyclopedia.pubreading.ac.uktandfonline.comresearchgate.net In contrast, the peptide bond between Ile66 and proline (Pro) at position 67 in A2 β-casein exhibits greater resistance to hydrolysis by these enzymes. cabidigitallibrary.orgencyclopedia.pubmdpi.com This difference in cleavage susceptibility is critical for the selective release of bioactive peptides, most notably β-casomorphin-7 (BCM-7). scientificwebjournals.comnih.govnih.govencyclopedia.pubreading.ac.ukmdpi.comtandfonline.comresearchgate.net

Table 1: Key Differences Between Bovine β-Casein A1 and A2 Variants and Their Impact on Peptide Release

Featureβ-Casein A1 Variantβ-Casein A2 VariantImplication for Peptide Release
Amino Acid at Pos. 67 Histidine (His)Proline (Pro)The His residue in A1 is more susceptible to enzymatic cleavage than the Pro residue in A2. cabidigitallibrary.orgencyclopedia.pubreading.ac.ukmdpi.comtandfonline.com
Amino Acid at Pos. 66 Isoleucine (Ile)Isoleucine (Ile)Remains consistent between variants.
Peptide Bond Cleavage Ile66-His67 bond is more readily cleaved.Ile66-Pro67 bond is more resistant to cleavage.The increased susceptibility of the Ile66-His67 bond in A1 β-casein facilitates the release of β-casomorphin-7 (BCM-7). scientificwebjournals.comnih.govnih.govencyclopedia.pubreading.ac.ukmdpi.comtandfonline.comresearchgate.net
BCM-7 Release Significant release of BCM-7. cabidigitallibrary.orgscientificwebjournals.comnih.govresearchgate.netnih.govencyclopedia.pubreading.ac.ukmdpi.comtandfonline.comtandfonline.comresearchgate.netMinimal or no release of BCM-7. nih.govnih.govencyclopedia.pubmdpi.comtandfonline.comtandfonline.comThe A1 variant is a primary source for BCM-7 due to the specific cleavage site, whereas the A2 variant's structure largely prevents its formation. nih.govnih.govencyclopedia.pubmdpi.comtandfonline.comtandfonline.com
Other BCMs Can release other β-casomorphins (e.g., BCM-9, BCM-21). cabidigitallibrary.orgresearchgate.netresearchgate.netCan release other β-casomorphins (e.g., BCM-9). cabidigitallibrary.orgwikipedia.orgnih.govWhile BCM-7 is uniquely associated with A1, other β-casomorphin variants can be produced from both A1 and A2, though often in different proportions or through different cleavage pathways. cabidigitallibrary.orgresearchgate.netresearchgate.netwikipedia.orgnih.gov

Enzymatic Hydrolysis and Peptide Release

The transformation of β-casein into β-casomorphins is a complex process involving the sequential action of various proteases within the digestive tract.

The primary sites for β-casomorphin generation are the stomach and small intestine, where a cascade of enzymatic activity breaks down β-casein.

Pepsin , the principal enzyme in the stomach, initiates the proteolytic digestion of β-casein. reading.ac.uktandfonline.comtandfonline.com It cleaves specific peptide bonds within the β-casein molecule, beginning the process of fragmentation. tandfonline.commdpi.comacs.org For instance, pepsin has been shown to hydrolyze the Leu58-Val59 peptide bond. tandfonline.comresearchgate.net

Following gastric digestion, the partially degraded β-casein moves into the small intestine, where it encounters enzymes from pancreatin . Pancreatin is a complex mixture of digestive enzymes, including trypsin, chymotrypsin, carboxypeptidase, elastase, and others. cabidigitallibrary.orgresearchgate.netElastase plays a crucial role in the formation of BCM-7 by cleaving the Ile66-His67 bond specifically in A1 β-casein. cabidigitallibrary.orgscientificwebjournals.comencyclopedia.pubreading.ac.ukmdpi.comtandfonline.comresearchgate.net The combined action of pepsin and pancreatic enzymes, particularly elastase, is essential for the release of the seven-amino-acid sequence that constitutes BCM-7 from the A1 variant. nih.govencyclopedia.pubmdpi.comresearchgate.net

Leucine (B10760876) aminopeptidase (B13392206) (LAP) , also present in the small intestine, contributes to the release of β-casomorphins. cabidigitallibrary.orgresearchgate.netnih.govencyclopedia.pubmdpi.comtandfonline.comresearchgate.netmdpi.comnih.gov LAP acts on the amino-terminal end of peptide fragments. In the context of BCM-7 formation, LAP is involved in cleaving the Val59-Tyr60 peptide bond, thereby releasing the tyrosine residue at the amino terminus, which is critical for the opioid activity of β-casomorphins. tandfonline.comresearchgate.netmdpi.com The synergistic action of pepsin, elastase, and LAP is fundamental in generating β-casomorphin-7 from A1 β-casein. nih.govencyclopedia.pubmdpi.comresearchgate.net

The precise sequence of β-casomorphin-7 (BCM-7) is Tyr-Pro-Phe-Pro-Gly-Pro-Ile, corresponding to residues 60-66 of bovine β-casein. nih.govencyclopedia.pubresearchgate.netresearchgate.netmdpi.com While BCM-7 is predominantly released from A1 β-casein, other β-casomorphin variants, such as BCM-9, can be produced from both A1 and A2 variants through different enzymatic pathways.

Gastric and Intestinal Proteases Involved in this compound Generation

Susceptibility of Specific Peptide Bonds

A key factor influencing this compound formation, particularly this compound-7 (BCM-7), is the genetic polymorphism of beta-casein, specifically the A1 and A2 variants. These variants differ by a single amino acid substitution at position 67 of the 209-amino acid sequence nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netcabidigitallibrary.orgdirect-ms.orgsimplygrassfed.comnih.govveterinarypaper.comcabidigitallibrary.orgmdpi.comgoogle.comresearchgate.net.

A1 Beta-Casein: Contains histidine (His67) at position 67 nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netcabidigitallibrary.orgdirect-ms.orgsimplygrassfed.comnih.govveterinarypaper.comcabidigitallibrary.orgmdpi.comgoogle.comresearchgate.net. The presence of histidine at this position renders the peptide bond between amino acids 66 (isoleucine) and 67 (histidine) more susceptible to enzymatic cleavage by various proteases, including elastase, pepsin, chymotrypsin, and leucine aminopeptidase nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netsimplygrassfed.comnih.govcabidigitallibrary.orgmdpi.comgoogle.comresearchgate.net. This specific cleavage is crucial for the release of BCM-7 nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netsimplygrassfed.comnih.govveterinarypaper.commdpi.comresearchgate.net.

A2 Beta-Casein: Contains proline (Pro67) at position 67 nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netcabidigitallibrary.orgdirect-ms.orgsimplygrassfed.comnih.govveterinarypaper.comcabidigitallibrary.orgmdpi.comgoogle.comresearchgate.net. The proline residue at position 67 confers greater enzymatic resistance to the peptide bond at this site, thereby hindering or preventing the release of BCM-7 nih.govchemeurope.comresearchgate.netmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netsimplygrassfed.comnih.govveterinarypaper.commdpi.comgoogle.comresearchgate.net. While A2 beta-casein may lead to the formation of other peptides, such as BCM-9, the primary focus regarding BCM-7 release is on the A1 variant scientificwebjournals.comveterinarypaper.com.

Formation during Food Processing and Fermentation

Beta-casomorphins are not only formed during gastrointestinal digestion but can also be generated or modified during various food processing and fermentation stages nih.govtandfonline.comecu.edu.auresearchgate.netresearchgate.nettandfonline.comnih.gov.

Cheese Ripening: The process of cheese ripening, which involves enzymatic activity from both milk enzymes and starter cultures, can lead to the release of BCMs from beta-casein nih.govtandfonline.comfrontiersin.orgresearchgate.netresearchgate.net. Studies have detected BCM-7 in various types of cheese, with concentrations potentially varying based on ripening time and conditions tandfonline.comresearchgate.net.

Fermentation: In contrast to cheese ripening, the fermentation process, particularly in products like yogurt, may lead to the degradation of BCMs. Lactic acid bacteria, commonly used in fermentation, often possess enzymes like X-prolyl dipeptidyl aminopeptidase (PepX) that can cleave proline-rich peptides, including BCMs nih.govtandfonline.com. Consequently, BCMs may be present at lower concentrations or be degraded during yogurt production and storage ecu.edu.auresearchgate.nettandfonline.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N5O5 B10794742 beta-Casomorphin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868285
Record name Tyrosylprolylphenylalanylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Characterization of Major Beta Casomorphin Variants

Beta-Casomorphin-7 (BCM-7)

BCM-7 is one of the most extensively studied beta-casomorphins. It is a heptapeptide, meaning it consists of seven amino acids.

Sequence: Tyr-Pro-Phe-Pro-Gly-Pro-Ile nih.govresearchgate.netnih.govveterinarypaper.commdpi.comwikipedia.orgmdpi.com

Formation: Primarily released from A1 beta-casein due to the enzymatic cleavage facilitated by the histidine at position 67 nih.govchemeurope.comresearchgate.netnih.govmdpi.comscientificwebjournals.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netsimplygrassfed.comnih.govveterinarypaper.commdpi.comresearchgate.net.

Properties: BCM-7 exhibits opioid-like properties and binds to μ-opioid receptors, influencing various physiological systems chemeurope.comresearchgate.netnih.govfrontiersin.orgresearchgate.netdirect-ms.orgsimplygrassfed.comveterinarypaper.commdpi.comresearchgate.netmdpi.com.

This compound-9 (BCM-9)

BCM-9 is another identified this compound peptide, consisting of nine amino acids.

Sequence: Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn nih.govwikipedia.org

Formation: While BCM-7 is predominantly linked to A1 beta-casein, BCM-9 is often cited as being formed from A2 beta-casein scientificwebjournals.comveterinarypaper.com.

Other Relevant this compound Peptides

Several other this compound peptides, varying in length and specific amino acid sequence, have been identified:

Peptide NameSequenceAmino AcidsPrimary Source/AssociationReferences
This compound-3Tyr-Pro-Phe3Beta-casein wikipedia.org
This compound-4Tyr-Pro-Phe-Pro4Beta-casein nih.govwikipedia.org
This compound-5 (B12063266)Tyr-Pro-Phe-Pro-Gly5Beta-casein nih.govresearchgate.netnih.govveterinarypaper.comresearchgate.netwikipedia.org
This compound-6Tyr-Pro-Phe-Pro-Gly-Pro6Beta-casein nih.govwikipedia.org
This compound-7Tyr-Pro-Phe-Pro-Gly-Pro-Ile7A1 Beta-casein nih.govresearchgate.netnih.govveterinarypaper.commdpi.comwikipedia.orgmdpi.com
This compound-8Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro8Beta-casein nih.govwikipedia.org
This compound-9Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn9A2 Beta-casein nih.govveterinarypaper.comwikipedia.org
This compound-10Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser10Beta-casein nih.gov
This compound-11Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu11Beta-casein nih.gov

Note: Some sources may refer to specific fragments or modified versions, such as [D-Ala2]-beta-Casomorphin (1-6) usbio.net or human this compound (Tyr-Pro-Phe-Val-Glu-Pro-Ile) genscript.compeptide.com. The peptides listed above represent commonly identified this compound variants derived from bovine beta-casein.

Molecular Mechanisms of Biological Activity

Interaction with Opioid Receptors

The opioid-like activity of beta-casomorphins is attributed to their ability to bind to and activate opioid receptors, which are G-protein coupled receptors found throughout the central and peripheral nervous systems. mdpi.comyoutube.com The structural similarity of BCMs, particularly the presence of a tyrosine residue at the N-terminus, to endogenous opioid peptides like enkephalins and endorphins, is crucial for this interaction. mdpi.commdpi.com All beta-casomorphins examined in studies have displayed opioid activity, though their affinity varies for the different receptor subtypes. nih.gov

Mu-Opioid Receptor Agonism

Beta-casomorphins are recognized as potent and selective agonists for the mu-opioid receptor (MOR). mdpi.comacs.orgmdpi.comnih.gov This interaction is considered their primary mechanism of opioid action. nih.govnih.gov Both human and bovine-derived beta-casomorphins demonstrate a high affinity for mu-receptors, with some comparative studies indicating that bovine BCMs exhibit greater potency. mdpi.comnih.gov For instance, bovine β-casomorphin-7 (BCM-7) is a well-documented mu-opioid receptor agonist. mdpi.comacs.org The binding of BCMs to the mu-opioid receptor can initiate signal transduction pathways, leading to various physiological responses. mdpi.com Synthetic derivatives of beta-casomorphin have been developed as highly specific and potent mu-type opioid receptor ligands, often used as standard tools in opioid research. nih.gov

Delta-Opioid Receptor Interactions

Beta-casomorphins exhibit a lower affinity for delta-opioid receptors compared to their potent interaction with mu-receptors. nih.govnih.gov Studies using rat brain homogenates have confirmed that while BCMs do interact with delta-receptors, the binding affinity is considerably less. nih.gov Research on cyclic this compound analogues has helped to establish the probable delta-pharmacophoric conformations, suggesting that the spatial arrangement of the peptide ring differs significantly when binding to delta-receptors versus mu-receptors. nih.gov In newborn rats, the affinity for delta-receptors appears to differ from that in adult rats, a phenomenon potentially linked to the maturation level of these receptors during early life. nih.gov Chronic exposure to a BCM analogue in newborn rats was shown to delay the developmental increase in delta-receptor affinity, without affecting mu-receptors. nih.gov

Kappa-Opioid Receptor Considerations

The interaction of beta-casomorphins with kappa-opioid receptors is minimal. nih.gov Binding studies have consistently shown that BCMs have the lowest affinity for kappa-receptors among the three main opioid receptor types (mu, delta, and kappa). nih.gov This weak interaction suggests that the kappa-opioid receptor is not a significant mediator of the direct physiological effects of beta-casomorphins.

Table 1: Relative Binding Affinity of Beta-Casomorphins to Opioid Receptors This table provides a qualitative summary based on referenced research findings.

Opioid Receptor SubtypeBinding Affinity of Beta-CasomorphinsKey FindingsCitations
Mu (µ) HighestBCMs are potent and selective agonists. This is their primary opioid pathway. mdpi.commdpi.comnih.govnih.gov
Delta (δ) LowerBCMs display a lower affinity compared to mu-receptors. nih.govnih.gov
Kappa (κ) LowestBCMs show the weakest interaction with kappa-receptors. nih.govnih.gov

Receptor Distribution and Functional Implications in Experimental Models

Opioid receptors, particularly the mu-subtype targeted by BCMs, are widely distributed in various tissues, including the central nervous system and the gastrointestinal tract. mdpi.commdpi.comyoutube.com This distribution underpins the functional effects observed in experimental models. In vitro studies using preparations like the guinea-pig ileum and mouse vas deferens have been instrumental in demonstrating the opioid activity of BCMs. mdpi.comnih.gov For example, bovine BCM-7 showed the highest opioid activity among various BCMs in the guinea-pig ileum model. mdpi.com

In the gastrointestinal system, the activation of mu-opioid receptors by BCMs has direct functional consequences. Research has shown that BCM-7 can directly act on intestinal goblet cells to stimulate the expression and secretion of mucins, a key component of the protective mucosal layer. nih.govphysiology.org In studies using rat and human intestinal cell lines (DHE and HT29-MTX), BCM-7 increased the expression of specific mucin genes (rMuc2, rMuc3, MUC5AC), an effect that was blocked by a mu-opioid antagonist, confirming the receptor-mediated pathway. nih.govphysiology.org

Table 2: Functional Effects of this compound-7 in Experimental Intestinal Models This interactive table summarizes the direct effects of BCM-7 on intestinal cells via mu-opioid receptor activation.

Experimental ModelCell TypeBCM-7 EffectMeasured OutcomeCitation
Rat DHE cellsIntestinal mucin-producing cellsIncreased gene expression225% increase in rMuc2 transcripts nih.gov
Rat DHE cellsIntestinal mucin-producing cellsIncreased gene expression208% increase in rMuc3 transcripts nih.gov
Human HT29-MTX cellsIntestinal mucin-producing cellsIncreased gene expression219% increase in MUC5AC mRNA nih.gov
Human HT29-MTX cellsIntestinal mucin-producing cellsIncreased mucin secretion169% of control secretion levels nih.gov

Non-Opioid Receptor Mediated Pathways

While the primary biological activities of beta-casomorphins are mediated by opioid receptors, some research suggests the possibility of interactions with other cellular pathways.

Modulation of Glucose Transport Mechanisms (e.g., GLUT2, GLUT4)

Emerging research points to a potential link between this compound-7 and the modulation of glucose transport. mdpi.comnih.gov This interaction may involve specific glucose transporter proteins, such as GLUT2 and GLUT4, which are critical for glucose homeostasis.

GLUT2 is a major glucose transporter found in pancreatic β-cells, the liver, small intestine, and kidneys. nih.govsemanticscholar.org It has a low affinity for glucose and functions as a sensor in pancreatic β-cells, mediating glucose uptake which in turn stimulates insulin (B600854) secretion. nih.govyoutube.com Some research has suggested that BCM-7 might act as a trigger for type 1 diabetes through pathways related to specific glucose transport mechanisms like GLUT2. mdpi.comnih.gov

GLUT4 is the primary insulin-regulated glucose transporter, found predominantly in adipose tissues and striated (skeletal and cardiac) muscle. wikipedia.orgnih.gov In response to insulin, GLUT4 translocates from intracellular vesicles to the cell surface, facilitating glucose uptake from the bloodstream. wikipedia.orgnih.gov While direct modulation of GLUT4 by this compound has not been extensively detailed, the interplay between metabolic peptides and glucose transport systems remains an area of investigation.

Influence on Th2 (CD4+) Pathway in Immunological Models

Studies in animal models suggest that beta-casomorphins can modulate the immune system by influencing the T-helper 2 (Th2) pathway. The oral administration of this compound-7 (BCM-7) and This compound-5 (B12063266) (BCM-5) to mice has been shown to activate inflammatory responses in the gut through this pathway. mdpi.com This activation is characterized by an increase in specific inflammatory markers and immunoglobulins. mdpi.com

Model This compound Administered Observed Effects Conclusion
MiceBCM-7 and BCM-5 (Oral)Increased expression of inflammatory markers (myeloperoxidase, monocyte chemotactic protein-1, interleukin-4), enhanced leukocyte infiltration, increased immunoglobulin levels, and increased Toll-like receptor expression in the gut. mdpi.comPeptides stimulate inflammatory responses through the Th2 pathway. mdpi.com
MiceDiet with A1 beta-caseinPro-inflammatory effects in the gut, including increased levels of inflammatory markers and immunoglobulins, and enhanced leukocyte infiltration. mdpi.comEffects are mediated by the Th2 pathway and are not seen with A2 beta-casein. mdpi.com

This table summarizes the findings from immunological studies on the effect of beta-casomorphins on the Th2 pathway.

Relationship with Glutathione (B108866) (GSH) System and Oxidative Stress Responses

This compound-7 has been shown to influence the cellular redox state by affecting the glutathione (GSH) system. GSH is a critical antioxidant in the human body, and its depletion can lead to a state of oxidative stress. mdpi.com Research indicates that BCM-7 can cause a decrease in intracellular GSH concentrations. nih.gov

A human clinical trial demonstrated that the consumption of milk containing only the A2 type of beta-casein was associated with a greater increase in plasma GSH concentrations compared to consuming conventional milk containing both A1 and A2 beta-casein types. nih.gov This finding supports the in-vitro data, suggesting that by avoiding the release of BCM-7, the inhibitory effect on cysteine uptake is eliminated, allowing for more robust GSH synthesis. nih.gov

System/Model This compound Exposure Key Findings Reference
Cultured Neuronal SH-SY5Y CellsThis compound-7 (BCM-7)Caused a decrease in intracellular GSH concentrations. nih.gov nih.gov
Cultured Human Neuronal & GI Epithelial CellsThis compound-7 (BCM-7)Reduced cysteine uptake, leading to decreased GSH levels and oxidative stress.
Human Clinical TrialConsumption of A1 vs. A2 beta-casein milkConsumption of milk with only A2 beta-casein led to higher plasma GSH concentrations compared to milk with A1/A2 beta-casein. nih.gov nih.gov
Pancreatic β-cellsThis compound-7 (BCM-7)A decrease in GSH concentration induced non-apoptotic, iron-dependent ferroptosis. mdpi.com mdpi.com

This table presents research findings on the interaction between this compound and the glutathione system.

Other Proposed Molecular Targets (e.g., EAAT3 carrier)

Beyond its well-established interaction with µ-opioid receptors, research has identified other molecular targets for this compound-7. A significant target is the Excitatory Amino Acid Transporter 3 (EAAT3). mdpi.com This carrier protein is responsible for transporting the amino acid cysteine into cells. mdpi.com

Studies focused on nervous system diseases that are associated with low brain levels of glutathione (GSH) have shown that BCM-7 binds to the EAAT3 carrier. mdpi.com Through its opioid effect, BCM-7 inhibits the transporter's function, thereby preventing the cellular uptake of cysteine. mdpi.com Since cysteine is a crucial component for the synthesis of GSH, this inhibition directly hinders the cell's ability to produce this vital antioxidant, leaving it more vulnerable to stress. mdpi.com This mechanism provides a direct link between the opioid activity of BCM-7 and the induction of oxidative stress.

Physiological Modulations in in Vitro and Ex Vivo Systems

Effects on Cellular Signaling and Gene Expression

Beta-casomorphins, particularly beta-casomorphin-7 (BCM-7), exert their effects primarily by acting as agonists for μ-opioid receptors. nih.govmdpi.com These receptors are widely distributed throughout the body, including the gastrointestinal tract, the central nervous system, and on immune cells. mdpi.com The binding of BCM-7 to these receptors initiates a cascade of intracellular signaling events that can lead to alterations in gene expression and cellular function. actascientific.com

In vitro studies have demonstrated that the interaction of BCM-7 with μ-opioid receptors can influence various signaling pathways. For instance, activation of these receptors can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cellular processes such as glucose transport. nih.gov Furthermore, network analysis of BCM-7 has identified its association with multiple signaling pathways, including the JAK-STAT signaling pathway, and pathways involved in Th1, Th2, and Th17 cell differentiation. actascientific.com Research using human neuroblastoma cells (SH-SY5Y) has also indicated that BCM-7 can induce epigenetic changes, altering DNA promoter methylation and subsequently affecting the transcription of various genes. researchgate.net

Impact on Gastrointestinal Epithelial Function

The gastrointestinal tract is a primary site of action for beta-casomorphins following their release from milk protein digestion. thepharmajournal.com In vitro and ex vivo models have been crucial in delineating the direct effects of these peptides on the function of the intestinal epithelium.

Regulation of Mucin Secretion and Gene Expression (e.g., MUC2, MUC3, MUC5AC)

Mucins are large glycoproteins that form the protective mucus layer of the intestinal tract. This compound-7 has been shown to directly stimulate mucin production in intestinal goblet cells through the activation of μ-opioid receptors. nih.govphysiology.org

In vitro studies using the rat intestinal mucin-producing cell line DHE demonstrated that BCM-7 increased the expression of rat mucin 2 (rMuc2) and rMuc3 genes in a time- and dose-dependent manner. nih.govphysiology.org The maximal increase in rMuc2 transcripts (225% of controls) was observed at a concentration of 10⁻⁴ M after 2 hours of stimulation, while rMuc3 expression peaked (208% of controls) after 4 hours with the same concentration. nih.govphysiology.org These effects on gene expression were followed by a maximal increase in mucin secretion after 8 hours of stimulation. nih.govphysiology.org Notably, these effects were blocked by the μ-opioid antagonist cyprodime, confirming the receptor-mediated mechanism. nih.govphysiology.org

In the human intestinal mucin-producing cell line HT29-MTX, BCM-7 (at 10⁻⁴ M) was also found to increase the mRNA levels of MUC5AC to 219% of control levels after 24 hours, with a corresponding increase in the secretion of this mucin to 169% of controls. nih.govphysiology.org However, in the rat DHE cells, BCM-7 did not affect the expression of rMuc1, rMuc4, and rMuc5AC. nih.gov Some studies also suggest that casein hydrolysates can up-regulate the expression of Muc4 in the small intestine and colon of rats. researchgate.net

Table 1: Effect of this compound-7 on Mucin Gene Expression in Intestinal Cell Lines

Cell Line Mucin Gene Concentration of BCM-7 Time of Stimulation Change in mRNA Expression (% of Control) Reference
Rat DHE rMuc2 10⁻⁴ M 2 hours 225% nih.govphysiology.org
Rat DHE rMuc3 10⁻⁴ M 4 hours 208% nih.govphysiology.org
Human HT29-MTX MUC5AC 10⁻⁴ M 24 hours 219% nih.govphysiology.org

Potential Influence on Intestinal Barrier Integrity

The intestinal epithelial barrier plays a critical role in preventing the passage of harmful substances from the gut lumen into the bloodstream. The potential for beta-casomorphins to influence this barrier is a subject of ongoing investigation. The concept of a "leaky gut," or increased intestinal permeability, has been hypothesized to facilitate the absorption of BCM-7 into circulation. researchgate.net

While direct in vitro studies measuring changes in transepithelial electrical resistance (TEER) or the permeability of marker molecules across Caco-2 cell monolayers in response to this compound are not extensively detailed in the reviewed literature, the pro-inflammatory potential of BCM-7 is noted. nih.gov Inflammation is a known factor that can compromise intestinal barrier function. Therefore, it is plausible that by modulating inflammatory responses, BCM-7 could indirectly influence the integrity of the intestinal barrier. However, more direct experimental evidence is required to fully elucidate this relationship.

Immunomodulatory Effects at the Cellular Level

Beta-casomorphins have been shown to exert immunomodulatory effects, interacting directly with various immune cells. tandfonline.com These interactions are complex and can result in either stimulatory or inhibitory responses depending on the experimental conditions and cell types involved.

Lymphocyte Proliferation Studies

The effect of this compound on lymphocyte proliferation has been investigated in several in vitro studies, with varied outcomes. An early study demonstrated that this compound significantly inhibited DNA synthesis in concanavalin (B7782731) A (ConA)-stimulated human colonic lamina propria lymphocytes (LPL). nih.govnih.gov This anti-proliferative effect was reversible with the opioid receptor antagonist naloxone (B1662785), indicating an opioid receptor-mediated mechanism. nih.govnih.gov

Conversely, other research suggests a more nuanced, concentration-dependent effect. One study reported that while BCM-7 suppresses lymphocyte proliferation at low concentrations, it promotes it at higher concentrations (above 10⁻⁷ M). nih.gov A recent 2024 study found that while undigested A1 and A2 milk inhibited the proliferation of human peripheral blood mononuclear cells (PBMCs), pure BCM-7 and digested milk from both variants had no significant effect on the proliferation of either PBMCs or isolated CD4+ T cells in their in vitro system. mdpi.com This highlights the complexity of translating findings from pure peptide studies to the effects of digested whole foods.

Table 2: In Vitro Effects of this compound on Lymphocyte Proliferation

Cell Type Stimulant This compound Concentration Observed Effect Reference
Human Colonic Lamina Propria Lymphocytes Concanavalin A Not specified Inhibition of DNA synthesis nih.govnih.gov
Mouse Splenocytes - > 10⁻⁷ M Promotion of proliferation nih.gov
Human Peripheral Blood Mononuclear Cells (PBMCs) Concanavalin A Not specified No significant effect (pure BCM-7) mdpi.com
Human CD4+ T cells Concanavalin A Not specified No significant effect (pure BCM-7) mdpi.com

Histamine (B1213489) Release from Immune Cells (e.g., peripheral leukocytes)

This compound-7 has been identified as a direct histamine-releasing agent in humans. tum.de In vitro studies have shown that BCM-7 can induce a concentration-dependent release of histamine from peripheral leukocytes of healthy adult volunteers. tum.de This effect is similar to that of other opioid compounds like morphine, which are known to induce histamine release from mast cells. nih.gov The release of histamine from immune cells such as basophils and mast cells is a key event in allergic and inflammatory reactions. tum.de

Table 3: Effect of this compound-7 on Histamine Release from Peripheral Leukocytes

Cell Type Compound Observed Effect Reference
Human Peripheral Leukocytes This compound-7 Concentration-dependent histamine release tum.de

Modulation of Pro-inflammatory Cytokine Release (e.g., Interleukin-4)

The interaction of this compound (BCM), particularly this compound-7 (BCM-7), with the immune system has been a subject of scientific investigation, with in vitro and ex vivo studies exploring its potential to modulate the release of cytokines, including the pro-inflammatory cytokine Interleukin-4 (IL-4). Cytokines are signaling proteins that play a critical role in regulating inflammatory responses. Interleukin-4 is particularly associated with the differentiation of T-helper 2 (Th2) cells, which are central to allergic inflammation and humoral immunity.

Research using in vitro models has yielded varied results regarding the effect of BCM-7 on immune cells. Some studies report that BCM-7 can exert both pro-inflammatory and anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs), with the outcome potentially depending on the concentration of the peptide. mdpi.com The capacity of BCM-7 to modulate the immune system is linked to its ability to interact with µ-opioid receptors, which are present on human immune cells like T and B lymphocytes. mdpi.com

A study by Fiedorowicz and colleagues specifically identified that BCM-7 could alter the secretion of IL-4 and Interleukin-13 (IL-13) from human PBMCs. researchgate.net This finding suggests a potential mechanism through which BCM-7 might be involved in immunomodulatory processes and allergic diseases, given that IL-4 is a key driver of IgE production by B-lymphocytes. researchgate.net Further supporting a pro-inflammatory role, research on mice has indicated that the consumption of BCM-7 can induce an inflammatory response in the gut, characterized by an increase in IL-4, likely through the activation of the Th2 pathway. researchgate.net

However, the scientific literature is not entirely consistent. A 2024 study investigating the effects of A1 and A2 milk, as well as pure BCM-7, on human PBMCs found that while undigested milk exhibited an anti-inflammatory effect, neither digested milk containing BCM-7 nor synthetic BCM-7 had a discernible impact on the activation status of these immune cells. mdpi.com This has led to debate about the physiological relevance of BCM-7 as a marker for food-induced inflammation. mdpi.com

Ex vivo digestion models, which simulate the human gastrointestinal environment, have confirmed that BCM-7 is released from the A1 variant of beta-casein in quantities significantly higher than from the A2 variant. bohrium.comresearchgate.net This ensures that the peptide is available to interact with immune cells within the gut. nih.gov The gastrointestinal epithelium itself contains a variety of cells capable of initiating an immune response and releasing pro-inflammatory cytokines. mdpi.com The potential for BCM-7 to stimulate mucin secretion from intestinal goblet cells via µ-opioid receptors has also been demonstrated in vitro, suggesting another layer of biological activity within the gut. nih.gov

The table below summarizes key research findings on the modulation of cytokine release by this compound in in vitro and ex vivo systems.

StudySystem/ModelCompoundKey Findings on Cytokine Release
Haq et al.In vivo (Mouse gut)This compound-7 (BCM-7) & This compound-5 (B12063266) (BCM-5)Oral administration increased the expression of inflammation-associated molecules, including Interleukin-4 (IL-4), suggesting an inflammatory immune response via the Th2 pathway. researchgate.net
Fiedorowicz et al.In vitro (Human Peripheral Blood Mononuclear Cells - PBMCs)This compound-7 (BCM-7)Detected changes in the secretion of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), suggesting a role in immunomodulation and allergic responses. researchgate.net
Unnamed Study referenced in Meyer et al. (2024)In vitro (Human Peripheral Blood Mononuclear Cells - PBMCs)This compound-7 (BCM-7)Showed both anti-inflammatory effects at lower concentrations and pro-inflammatory effects at higher concentrations. mdpi.com
Meyer et al. (2024)In vitro (Human Peripheral Blood Mononuclear Cells - PBMCs & purified CD4+ T cells)This compound-7 (BCM-7)Pure BCM-7 and digested A1 milk containing BCM-7 showed no influence on the proliferation of stimulated immune cells. mdpi.com
Asledottir et al.Ex vivo (Human gastrointestinal digestion model)This compound-7 (BCM-7)Confirmed the release of BCM-7 from beta-casein variants, with significantly higher amounts from A1 and F variants compared to A2 and I variants, making it available for interaction with gut immune cells. bohrium.comresearchgate.net

Physiological Responses Investigated in Animal Models

Gastrointestinal Tract Physiology

Beta-casomorphin, particularly this compound-7 (BCM-7) derived from A1 beta-casein, interacts with opioid receptors in the gut, leading to measurable changes in digestive processes and inflammatory markers. mdpi.comnih.gov

A significant finding in animal studies is the effect of this compound on the speed of digestion. Research demonstrates that beta-casomorphins act as exogenous opioid ligands that can prolong gastrointestinal transit time. nih.gov In studies involving Wistar rats, milk-based diets containing A1 beta-casein were shown to significantly delay the passage of food through the gastrointestinal tract compared to diets with A2 beta-casein. mdpi.com This slowing effect is believed to stem from the interaction of these peptides with gut opiate receptors, which inhibits intestinal peristalsis and motility. nih.govnih.gov The involvement of opioid pathways is confirmed by experiments where the administration of an opiate-receptor antagonist, naloxone (B1662785), completely or partially abolished the delayed transit time observed with A1 casein. mdpi.comnih.gov Interestingly, not all forms of this compound have the same potency; synthetic, more proteolytically resistant versions of this compound were shown to slow transit time in a dose-dependent manner, whereas the standard this compound-4 had no effect in one study. nih.govcapes.gov.br

Table 1: Effect of Beta-Casein Type on Gastrointestinal Transit Time in Rats

Dietary Group Observed Effect on Transit Time Effect of Naloxone (Opioid Antagonist) Supporting Evidence
A1 Beta-Casein Significant delay compared to A2 beta-casein Blocked the delay mdpi.com
Casein Suspensions Significantly longer transit time compared to whey protein Abolished the difference nih.govcapes.gov.br

This compound has been linked to inflammatory responses within the gastrointestinal system. Animal studies have shown that the consumption of A1 beta-casein is associated with increased levels of myeloperoxidase (MPO) in the colon of both rats and mice. mdpi.com MPO is an enzyme stored in neutrophils and is used as a marker for inflammation and neutrophil infiltration. mdpi.comresearchgate.net This pro-inflammatory effect appears to be mediated by opioid receptors, as the administration of naloxone was found to eliminate the increase in MPO levels. mdpi.com These findings suggest that BCM-7, released from A1 beta-casein, can trigger an inflammatory response in the gut via opioid signaling pathways. mdpi.comresearchgate.net

Investigations in rodent models have revealed a connection between this compound and the enzyme dipeptidyl peptidase-4 (DPP-4). Studies show that milk containing A1 beta-casein significantly increases the production of DPP-4 when compared to milk with A2 beta-casein. mdpi.com DPP-4 is a cell surface enzyme found on the intestinal brush border and is responsible for the degradation of various peptides, including the breakdown of BCM-7 into BCM-5. nih.govnih.gov The enzyme plays a role in peptide nitrogen uptake in the intestine. nih.gov

Systemic Immunomodulatory Responses

Beyond the gut, this compound has been investigated for its potential to modulate systemic immune functions, particularly concerning the body's antioxidant and oxidative stress responses.

Research in animal models of diabetes has uncovered a potentially protective role for BCM-7 related to antioxidant defenses. In studies on diabetic rats, the administration of BCM-7 was associated with beneficial effects, including an increase in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov This enhanced enzymatic activity was observed in both the pancreas and the myocardium, suggesting a systemic effect. nih.gov The upregulation of these enzymes contributes to a reduction in oxidative stress in these tissues. nih.gov

Table 2: Effect of BCM-7 on Antioxidant Enzymes in Diabetic Rat Models

Enzyme Observed Effect Tissue(s) Affected Supporting Evidence
Superoxide Dismutase (SOD) Increased activity Pancreas, Myocardium nih.gov
Catalase (CAT) Increased activity Pancreas, Myocardium nih.gov

The effect of this compound on oxidative stress appears to be complex and may depend on the specific physiological conditions of the animal model. While studies on diabetic rats showed that BCM-7 could reduce oxidative stress in the pancreas and myocardium, other research presents a different outcome. nih.gov For instance, a study examining the intestinal mucosa of rats found that administration of a BCM-7 dose led to an imbalance of the redox state, which elevated local oxidative stress conditions. nih.gov This suggests that the physiological context may dictate whether BCM-7 exerts a protective, antioxidant effect or contributes to an increase in oxidative stress. nih.gov In diabetic models, however, the evidence points towards a reduction in oxidative stress in the pancreas and heart tissue. nih.gov

Antibody Production in Response to Specific Antigens

The influence of beta-casomorphins on the immune system, particularly humoral immunity, has been a subject of investigation in animal studies. Research suggests that these peptides can modulate immune responses, including the production of antibodies.

Oral administration of This compound-5 (B12063266) (BCM-5) and this compound-7 (BCM-7) to mice has been shown to induce an inflammatory immune response in the gut. researchgate.net One study demonstrated that daily oral intubation of these peptides led to a significant increase in the humoral immune response, characterized by elevated levels of Immunoglobulin E (IgE), Immunoglobulin G (IgG), and a shift in the IgG1/IgG2a ratio. researchgate.net This suggests a potential role for beta-casomorphins in modulating antibody production, possibly steering the immune response towards a Th2 pathway, which is associated with allergic inflammation. researchgate.net Specifically, the consumption of A1 β-casein, the precursor to BCM-7, has been linked to increased levels of inflammatory markers and immunoglobulins in mice. mdpi.comnih.gov

Further research in mouse models has indicated that BCM-7 can influence lymphocyte populations. nih.gov In vitro treatment of mouse splenocytes with BCM-7 resulted in an increase in CD8+ T cells and a decrease in CD20+ B cells, CD4+ T cells, and regulatory T cells. nih.gov When administered to mice, BCM-7, in conjunction with a CD10 inhibitor to prevent its degradation, led to similar changes in lymphocyte subsets in both the spleen and intestinal mucosa. nih.gov These alterations in lymphocyte populations can have a downstream effect on antibody production.

Table 1: Effects of this compound on Antibody Production and Related Immune Markers in Animal Models

Animal Model This compound Variant Key Findings
Mice BCM-5 and BCM-7 Increased levels of IgE, IgG, and IgG1/IgG2a. researchgate.net
Mice BCM-7 Increased CD8+ T cells; Decreased CD20+ B cells, CD4+ T cells, and Tregs. nih.gov
Mice A1 β-casein (source of BCM-7) Increased total immunoglobulin G and G1. nih.gov

Nervous System Related Modulations

The opioid nature of beta-casomorphins underpins their ability to interact with the nervous system. Preclinical studies have explored their effects on pain perception and their indirect influence on the brain via the gut-brain axis.

Behavioral Effects Related to Analgesia

The analgesic, or pain-reducing, properties of beta-casomorphins have been demonstrated in animal models. As opioid receptor agonists, they can modulate nociception. nih.govmdpi.com Evidence for the analgesic activity of this compound has been observed in rats following intraventricular injections. nih.gov This central administration directly targets opioid receptors in the brain, leading to a reduction in pain sensitivity. The interaction of beta-casomorphins with μ-opioid receptors is believed to be the primary mechanism for this effect. nih.govnih.gov A scoping review of animal studies highlighted that a significant portion of the research on BCM-7 focuses on its physiological properties as an opioid peptide, including its analgesic effect. nih.govresearchgate.net

Indirect Influence on Brain Function via Gut-Brain Axis (Preclinical Models)

The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system. oup.comnih.gov Beta-casomorphins, produced in the gut from casein digestion, are considered to have the potential to affect this axis. nih.govmdpi.com In animal models, the consumption of A1 β-casein, which releases BCM-7, has been shown to delay gastrointestinal transit time. mdpi.com This effect is mediated by opioid receptors in the gut and can be blocked by the opioid antagonist naloxone. mdpi.comnih.gov

The influence of beta-casomorphins on the gut can have secondary effects on the brain. nih.gov For instance, gut inflammation and altered motility can modulate the signals sent to the central nervous system. oup.comnih.gov Studies in rodents suggest that peptides derived from A1 β-casein may increase gut dysfunction and inflammation, which in turn could contribute to changes in cognitive function. oup.comnih.gov While direct evidence of BCM-7 crossing the blood-brain barrier in significant amounts is debated, its actions within the enteric nervous system and its influence on gut-derived signaling molecules provide a plausible indirect pathway for modulating brain function. nih.gov A prolonged treatment with a this compound analogue in newborn rats was shown to induce modifications at the central level, suggesting that these peptides could be biologically active in the early stages of life. nih.gov

Endocrine and Metabolic System Modulations in Animal Models

Investigations in animal models have also revealed that beta-casomorphins can influence the endocrine and metabolic systems. These effects are often linked to their opioid activity and interactions with hormonal regulation.

In dairy cows, abomasal infusions of beta-casomorphins were found to have effects on metabolic hormones. gla.ac.uk While there was no clear effect on insulin (B600854) concentrations at all time points, the infusions did lead to a statistically significant linear increase in the incremental response of glucagon (B607659). gla.ac.uk This resulted in a significant decrease in the insulin to glucagon ratio at certain time points. gla.ac.uk Furthermore, in one experiment, beta-casomorphins were shown to significantly inhibit the rise in insulin concentration that was pre-stimulated by a glucose infusion. gla.ac.uk

Studies in rats have also explored the effects of beta-casomorphins on gastric endocrine cells. nih.gov Intra-gastric administration of bovine this compound-7 has been reported to affect gastrin release from the stomach mucosa. nih.gov Gastrin is a key regulator of gastric acid secretion and stomach motility.

Table 2: Endocrine and Metabolic Modulations by this compound in Animal Models

Animal Model This compound Administration Key Findings
Dairy Cows Abomasal infusion Linearly increased glucagon response; Decreased insulin/glucagon ratio. gla.ac.uk
Dairy Cows Abomasal infusion with glucose pre-stimulation Inhibited the rise in insulin concentration. gla.ac.uk
Rats Intra-gastric Affected gastrin release from stomach mucosa. nih.gov

Methodological Approaches in Beta Casomorphin Research

Analytical Techniques for Detection and Quantification

The accurate measurement of beta-casomorphins in various matrices, such as dairy products and biological fluids, is fundamental to understanding their potential physiological roles. Several highly sensitive and specific analytical methods have been developed and are routinely used for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the definitive identification and quantification of beta-casomorphins. This technique offers high selectivity and sensitivity, allowing for the detection of these peptides at very low concentrations. Ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Orbitrap technology, provides robust and reliable results. creative-diagnostics.combma.ch These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. ecu.edu.au

The use of stable isotope-labeled internal standards, such as deuterium-labeled beta-casomorphin-5 (B12063266) (β-CM5-d10) and this compound-7 (β-CM7-d10), is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. bma.ch Collision-induced dissociation in HRMS can be used to confirm the presence of specific beta-casomorphins by matching the mass-to-charge ratio (m/z) and relative abundance of parent and fragment ions with those of a known standard. murdoch.edu.au

Analytical MethodAnalyteMatrixLODLOQReference
LC-MS/MSβ-Casomorphin-5Raw Cow Milk0.32 ng/g1.06 ng/g ecu.edu.au
LC-MS/MSβ-Casomorphin-7Raw Cow Milk0.24 ng/g0.69 ng/g ecu.edu.au
LC-MS/MSβ-Casomorphin-7Milk and Dairy Products0.1 mg/kg0.25 mg/kg uludag.edu.tr

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used technique for the detection and quantification of beta-casomorphins. mdpi.com ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, competitive or sandwich ELISA formats are typically employed. nih.gov These assays utilize specific antibodies that recognize and bind to beta-casomorphins. The signal generated, often colorimetric, is proportional to the amount of this compound present in the sample.

Commercial ELISA kits are available for the quantification of this compound-7 and other related peptides in various biological samples, including serum, plasma, and cell culture supernatants. creative-diagnostics.comalfagen.com.trmybiosource.com While ELISA can be a high-throughput and cost-effective method, its specificity can sometimes be a limitation, and results are often confirmed using a reference method like LC-MS/MS. nih.gov

ELISA KitTarget AnalyteDetection RangeSensitivity (IC50)Reference
Bovine this compound-7 ELISA Kit (DEIA-XYZ57)Bovine β-Casomorphin-70 - 25 ng/mL1 ng/mL creative-diagnostics.com
S-1334 this compound-7 (bovine) ELISABovine β-Casomorphin-70 - 25 ng/mL1 ng/mL bma.ch
Human this compound-7, BCM7 ELISA KIT (E4443Hu)Human β-Casomorphin-70.05 - 9 ug/mL0.021 ug/mL alfagen.com.tr

Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are essential not only as a separation step in LC-MS analysis but also as a standalone method for the characterization and purification of beta-casomorphins. RP-HPLC separates peptides based on their hydrophobicity, allowing for the resolution of different this compound variants. This method has been instrumental in identifying and isolating various this compound peptides from complex mixtures, such as protein hydrolysates.

In Vitro Digestion Models for this compound Release

To understand how beta-casomorphins are released from their parent protein, beta-casein, during digestion, researchers utilize in vitro digestion models. These models simulate the physiological conditions of the gastrointestinal tract, including the presence of digestive enzymes and varying pH levels. A common approach involves a two-step digestion process that mimics gastric and intestinal digestion. otago.ac.nzresearchgate.net

The gastric phase typically involves incubation with pepsin at an acidic pH (e.g., pH 2.0-4.0). tandfonline.com This is followed by the intestinal phase, where the pH is neutralized, and a cocktail of pancreatic enzymes, such as pancreatin (containing trypsin and chymotrypsin) and leucine (B10760876) aminopeptidase (B13392206), is added. otago.ac.nzresearchgate.net The release of beta-casomorphins is monitored over time, and the resulting peptides are identified and quantified using the analytical techniques described above. These models have been crucial in demonstrating that the A1 variant of beta-casein releases significantly more this compound-7 compared to the A2 variant. mdpi.comresearchgate.net

Digestion PhaseEnzyme(s)pHKey FindingsReference(s)
GastricPepsin2.0 - 4.0Initial hydrolysis of beta-casein. otago.ac.nztandfonline.com
IntestinalPancreatin, Leucine AminopeptidaseNeutralRelease of β-Casomorphin-7 and Val-β-Casomorphin-7 from A1 beta-casein. otago.ac.nzresearchgate.net
Ex vivo GI digestionHuman gastrointestinal juicesPhysiologicalHigher release of BCM-7 from A1 milk (1.85–3.28 mg/g β-CN) compared to A2 milk (0.01–0.06 mg/g β-CN). researchgate.net

Cell Culture and Organotypic Models for Mechanistic Studies

To investigate the cellular mechanisms of action of beta-casomorphins, researchers employ in vitro cell culture and organotypic models. These models provide a controlled environment to study the direct effects of these peptides on intestinal cells and neuronal tissues.

Human intestinal epithelial cell lines, such as Caco-2 cells, are widely used to model the intestinal barrier. uludag.edu.tr When grown on semi-permeable supports, Caco-2 cells differentiate to form a monolayer with tight junctions, mimicking the absorptive epithelium of the small intestine. These models are used to study the transport and permeability of beta-casomorphins across the intestinal barrier. nih.gov Studies using Caco-2 cells have provided insights into how factors like glucose and calcium ions may modulate the permeability of this compound-7. nih.gov Other intestinal cell lines, such as the human goblet cell line HT29-MTX and the rat intestinal cell line DHE, have been used to investigate the effects of this compound-7 on mucin secretion. physiology.org

Organotypic cultures, which are three-dimensional cultures of tissues that retain some of the architectural and functional characteristics of the organ in vivo, represent a more complex model. nih.gov Organotypic hippocampal slice cultures, for instance, have been used to study the effects of neuropeptides on neuronal survival and function, providing a potential avenue for investigating the neurophysiological effects of beta-casomorphins. nih.govmolmedjournal.ru

Model SystemCell/Tissue TypeKey Application in BCM ResearchExample FindingReference(s)
Caco-2 cell monolayerHuman intestinal epithelial cellsIntestinal permeability and transport studies.BCM-7 transport is influenced by glucose and calcium concentrations. uludag.edu.trnih.gov
HT29-MTX and DHE cellsHuman and rat intestinal mucin-producing cellsMucin secretion studies.BCM-7 increases MUC5AC mRNA levels and mucin secretion. physiology.org
Organotypic hippocampal slice culturesRat hippocampal tissueInvestigating neurophysiological effects.Neuropeptides can exert neuroprotective effects against excitotoxicity. nih.gov

Animal Model Design and Implementation in Physiological Research

Animal models are indispensable for studying the systemic physiological effects of beta-casomorphins in a living organism. Rodent models, including rats and mice, are most commonly used in this research. researchgate.netnih.govnih.gov These studies often involve the oral administration of purified beta-casomorphins or diets containing either A1 or A2 beta-casein.

A key area of investigation using animal models is the effect of beta-casomorphins on gastrointestinal motility. By tracking the transit of a non-absorbable marker, researchers have shown that beta-casomorphins can delay gastrointestinal transit time in rats. nih.govresearchgate.net These effects can often be blocked by opioid receptor antagonists like naloxone (B1662785), providing evidence for the involvement of opioid pathways. nih.gov

Animal models are also employed to study the potential inflammatory effects of beta-casomorphins in the gut. researchgate.net Researchers measure various inflammatory markers, such as myeloperoxidase (MPO) and monocyte chemoattractant protein-1 (MCP-1), in intestinal tissues following exposure to beta-casomorphins. researchgate.net These studies have provided evidence that oral administration of this compound-7 and -5 can induce an inflammatory immune response in the gut of mice. researchgate.net

Animal ModelBCM AdministrationMeasured Physiological Outcome(s)Key Finding(s)Reference(s)
RatsOral gavage of synthetic beta-casomorphins (1-10 mg)Gastrointestinal transit time (GITT)D-Ala substituted beta-casomorphins significantly slowed GITT in a dose-dependent manner. nih.gov
MiceOral intubation of BCM-7/5 (7.5 × 10⁻⁸ mol/day/animal) for 15 daysGut inflammatory markers (MPO, MCP-1, IL-4, histamine), humoral immune response (IgE, IgG)Increased expression of inflammatory molecules and humoral immune response. researchgate.net
RatsFeeding of casein suspensions vs. whey protein suspensionsGastric emptying rate (GER) and GITTCasein significantly increased GER and GITT, an effect partially or completely abolished by naloxone. nih.govresearchgate.net

Theoretical Frameworks and Emerging Hypotheses in Beta Casomorphin Research

Postulated Role as "Food Hormones"

One of the emerging hypotheses in beta-casomorphin research is their potential role as "food hormones". This concept suggests that certain food-derived peptides, including beta-casomorphins, can exert hormone-like effects directly on the gastrointestinal tract and potentially other parts of the body. massey.ac.nz These peptides are considered exogenous regulators that can influence physiological processes. massey.ac.nz

The theory posits that beta-casomorphins, acting as exorphins, can interact with opioid receptors in the gut. massey.ac.nz This interaction can lead to a variety of physiological responses, including the regulation of gastrointestinal motility, intestinal permeability, and the release of hormones. massey.ac.nz For instance, some studies suggest that beta-casomorphins can inhibit the peristaltic activity of intestinal smooth muscle by causing hyper-polarization of myenteric neurons, which in turn inhibits the release of acetylcholine. massey.ac.nz A regulatory influence of beta-casomorphins on intestinal functions has been proposed, highlighting their potential to act as modulators of digestive processes. researchgate.netresearchgate.net Synthetic this compound derivatives have been developed as highly specific and potent mu-type opioid receptor ligands, which are used as standard tools in opioid research. tacanow.org

Concepts of Molecular Mimicry in Pathway Activation

Molecular mimicry is a concept where a foreign substance, such as a peptide from food, shares structural similarities with human proteins. This similarity can lead to the foreign substance being recognized by the immune system, potentially triggering an autoimmune response or activating certain cellular pathways.

In the context of this compound, a key hypothesis involves its potential role as a trigger for type 1 diabetes through molecular mimicry. nih.gov Research suggests a similarity between a five-amino-acid sequence in this compound and a sequence in the glucose transporter 2 (GLUT2), which is crucial for glucose transport into pancreatic β-cells. nih.gov According to this hypothesis, BCM-7 may stimulate the production of autoantibodies by interacting with GLUT2 epitopes. nih.gov These autoantibodies could then cross-react with the GLUT2 proteins on pancreatic β-cells, inhibiting their function and preventing glucose from entering the cells. nih.gov This disruption in glucose transport could potentially lead to the development of diabetes mellitus. nih.gov Subsequent research has shown that T lymphocytes can exhibit cross-reactivity against this compound, lending further support to this concept. nih.gov It is proposed that when conditions like a "leaky gut" are present, food antigens can cause disorders through molecular mimicry, leading to the production of antibodies that cross-react with human proteins, disrupting their function and triggering inflammatory responses. researchgate.net

Global Value Chain Perspective on Beta-Casein Variants in Dairy Production

The distinction between A1 and A2 beta-casein has significant implications for the global dairy industry, influencing breeding practices, product development, and market dynamics. Originally, all cattle produced A2 beta-casein, but a genetic mutation that occurred thousands of years ago in some European cattle led to the emergence of the A1 variant. nih.govextensionjournal.com

Prevalence of A1/A2 Variants: The frequency of A1 and A2 alleles varies significantly among cattle breeds and geographical regions.

European Breeds: Breeds that originated in northern Europe, such as Holstein-Friesian, Friesian, Ayrshire, and British Shorthorn, generally have a high prevalence of the A1 allele. wikipedia.orgmalabarmilk.com In Holstein-Friesians, the world's most common dairy breed, the frequency of the A1 variant can range from approximately 25% to 51%. nih.gov

Other Breeds: Breeds from the Channel Islands and Southern France, like Guernsey, Jersey, Charolais, and Limousin, tend to have a higher prevalence of the A2 allele. malabarmilk.com More than 70% of Guernsey cows, for instance, produce milk that is predominantly A2. wikipedia.org

Asian and African Breeds: Purebred Asian and African cattle, including Zebu and Gir breeds, typically produce only A2 beta-casein. cabidigitallibrary.orgextensionjournal.com In India, five high-yielding indigenous milch breeds (Red Sindhi, Gir, Rathi, Sahiwal, and Tharparkar) have been found to carry the A2 allele at a frequency of 100%. cabidigitallibrary.orgextensionjournal.com

Interactive Table: Estimated Prevalence of A1/A2 Alleles in Select Dairy Breeds You can filter and sort the data by clicking on the column headers.

Breed Predominant Beta-Casein Type Estimated A1 Allele Frequency Estimated A2 Allele Frequency Geographic Origin
Holstein-Friesian A1/A2 Mixed 0.25 - 0.51 ~0.49 - 0.75 Northern Europe
Jersey A2 ~0.33 ~0.67 Channel Islands
Guernsey A2 ~0.10 ~0.90 Channel Islands
Ayrshire A1/A2 Mixed 0.33 - 0.54 0.46 - 0.67 Scotland
Gir A2 0.00 1.00 India
Red Sindhi A2 0.00 1.00 Pakistan/India

The A2 Milk Market: The scientific debate and growing consumer interest in potential health benefits have created a niche but rapidly growing market for A2 milk and A2-derived products.

Market Growth: The global A2 milk market has seen significant expansion. It was valued at approximately USD 2.24 billion to USD 2.56 billion in recent years and is projected to grow substantially, with some forecasts predicting it will reach over USD 7.62 billion by 2034, exhibiting a compound annual growth rate (CAGR) of around 11.5%. precedenceresearch.comfortunebusinessinsights.com

Regional Dominance: The Asia-Pacific region, particularly countries like China, India, Australia, and New Zealand, currently dominates the A2 milk market. precedenceresearch.comfortunebusinessinsights.comkbvresearch.com This is driven by the prevalence of A2-producing cattle breeds, rising health awareness, and increasing disposable income. fortunebusinessinsights.comkbvresearch.compristinemarketinsights.com

Market Challenges: The A2 milk market faces challenges, including higher production costs compared to conventional milk. This is due to the need for genetic testing of herds to identify A2 cows and the often lower milk yield of A2-producing breeds compared to high-yield A1 breeds like Holsteins. fortunebusinessinsights.comstraitsresearch.com This results in a higher retail price for A2 milk, which can be a barrier for some consumers. kbvresearch.com

Industry Response: In response to consumer demand, dairy farms and companies worldwide are increasingly testing their herds and, in some cases, using selective breeding to increase the frequency of the A2 allele in their cattle populations. tandfonline.com This has led to the wider availability of A2 milk products, including liquid milk, infant formula, yogurt, and cheese, in supermarkets and hypermarkets globally. kbvresearch.compristinemarketinsights.com

Interactive Table: A2 Milk Market Projections (USD Billions) Data can be sorted by clicking on the column headers.

Region/Global 2023/2024 Value 2025 Projected Value 2032/2034 Projected Value Projected CAGR (2025-2034)
Global $2.24 B - $2.56 B $2.86 B $5.91 B - $7.62 B ~11.5%
Asia Pacific $0.998 B $1.115 B $2.972 B ~11.7%
United States - - $1.61 B -

The global value chain for dairy is adapting to the A1/A2 hypothesis, creating a differentiated market segment that commands a premium price. The long-term trajectory of this market will likely depend on the evolution of scientific consensus regarding the health effects of this compound.

Future Directions and Unanswered Questions in Beta Casomorphin Research

Elucidation of Complete Metabolic Pathways and Degradation Products

A significant gap in the current understanding of beta-casomorphins lies in the complete characterization of their metabolic pathways within the human body. While the initial enzymatic cleavage from β-casein in the gut by enzymes like pepsin, pancreatin, and elastase is known, the subsequent fate of these peptides is less clear. mdpi.comresearchgate.net

Research has identified Dipeptidyl Peptidase IV (DPP-IV) as a key enzyme responsible for the degradation of beta-casomorphin-7 (BCM-7), as it selectively cleaves dipeptides containing proline. mdpi.com Furthermore, studies on the degradation of β-casomorphins during food processing, such as yogurt fermentation, have identified smaller peptide fragments. Lactic acid bacteria used in yogurt production can break down BCM-7 into di-peptides, a process likely involving enzymes such as X-prolyl dipeptidyl aminopeptidase (B13392206). nih.gov

However, a comprehensive, step-by-step map of their absorption, distribution, metabolism, and excretion (ADME) in vivo is still lacking. Future research must focus on identifying all the enzymes and metabolites involved, from the gut lumen to systemic circulation and target tissues. Understanding the full metabolic network is crucial for determining the half-life, bioavailability, and potential for accumulation of these peptides and their degradation products in various bodily compartments.

Table 1: Identified Degradation Products of Beta-Casomorphins in Fermented Dairy Products

Original PeptideDegrading Organism/EnzymeIdentified Degradation Products
This compound 7Lactobacillus delbrueckii ssp. bulgaricusYP (β-CN f60-61), GPI (β-CN f64-66)
This compound 7Yogurt Starter Cultures (general)FP (β-CN f62-63), FPGPI (β-CN f62-66)
Beta-casomorphinsX-prolyl dipeptidyl aminopeptidase (PepX)Di-peptides

This table summarizes peptide fragments identified during the degradation of beta-casomorphins in specific food processing contexts. The complete in vivo degradation pathway in humans remains an area for future investigation.

Comprehensive Mapping of Receptor Interactions and Downstream Signaling Cascades

Beta-casomorphins are primarily known for their agonist activity at μ-opioid receptors, which is the basis for their opioid-like effects. mdpi.comnih.govacs.org This interaction is known to modulate gastrointestinal transit time and mucus secretion. mdpi.comnih.gov However, the full spectrum of their receptor interactions and the subsequent intracellular signaling cascades are not exhaustively mapped.

Future research needs to move beyond the primary μ-opioid interaction to explore potential affinities for other opioid receptor subtypes, such as delta (δ) and kappa (κ), as well as non-opioid receptors. actascientific.com For instance, one study suggested a possible difference between peripheral and central μ-binding sites, indicating a more complex interaction than previously understood. nih.gov

An in silico network analysis identified 15 potential bioactive targets for BCM-7, linked to 18 distinct signaling pathways. actascientific.com These computational findings provide a roadmap for future experimental validation. Elucidating these pathways is critical to understanding how BCM-7 might influence a wide range of physiological processes, from immune responses to metabolic regulation. For example, BCM-7 has been hypothesized to act as a potential trigger for type 1 diabetes through molecular mimicry involving the GLUT2 transporter. mdpi.com A complete map would involve identifying all receptor targets, their tissue-specific expression, binding affinities, and the full cascade of downstream events, including second messenger activation and changes in gene expression.

Table 2: Potential Signaling Pathways Associated with this compound-7 (from In Silico Analysis)

Pathway CategorySpecific Pathways Identified
Receptor Interaction Neuroactive ligand-receptor interaction
Signaling Cascades PI3K-Akt signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, Calcium signaling pathway
Immune Response JAK-STAT signaling pathway, Th1/Th2 & Th17 cell differentiation, Inflammatory bowel disease
Endocrine/Metabolic Insulin (B600854) secretion, Pancreatic secretion

This table, based on computational network analysis, highlights putative pathways that require experimental validation to confirm their biological relevance in response to BCM-7. actascientific.comresearchgate.net

Development of Advanced In Vivo Models for Specific Physiological Interventions

Much of the current knowledge on this compound's effects comes from in vitro experiments or studies using animal models, primarily rodents. nih.gov While these studies have been invaluable, they have limitations, as physiological, biochemical, and anatomical differences between species can make it difficult to extrapolate findings directly to humans. nih.gov The controversy and inconclusive nature of some research highlight the need for more sophisticated models that can better simulate human conditions. mdpi.comnih.gov

The future of BCM research depends on the development and application of advanced in vivo and ex vivo models. These may include:

Humanized Animal Models: Mice engrafted with human immune systems or gut microbiota could provide more accurate insights into the immunological and gastrointestinal effects of BCM-7. youtube.comcrownbio.com

Organ-on-a-Chip and 3D Organoid Cultures: Microfluidic devices lined with human intestinal cells (enteroids) or 3D tumor spheroids can offer a more physiologically relevant environment to study peptide absorption, metabolism, and direct cellular effects, reducing the reliance on animal testing. nih.gov

Advanced Ex Vivo Digestion Models: Utilizing gastrointestinal juices from healthy human donors, as some studies have begun to do, provides a more realistic simulation of human digestion compared to using commercial enzymes of non-human origin. mdpi.comnih.gov

These advanced models will allow for precise physiological interventions and the study of specific interactions in a controlled, human-relevant context, helping to resolve existing controversies. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of this compound's impact, future research must integrate various "omics" technologies. This systems-biology approach can reveal complex interactions that are missed when studying single molecules or pathways.

Genomics: Can identify genetic polymorphisms (e.g., in opioid receptors or DPP-IV enzyme) that may make certain individuals more susceptible to the effects of BCM-7.

Proteomics and Peptidomics: These technologies can be used to identify the full spectrum of proteins that interact with BCM-7 and to characterize the complete profile of peptides (the "peptidome") generated during digestion of different β-casein variants. nih.govmdpi.com

Metabolomics: This involves the large-scale study of small molecules (metabolites) and can be used to map the metabolic consequences of BCM-7 exposure on both host and microbial metabolism. nih.gov One study in mice has already shown that different milk types (A1 vs. A2) lead to differences in gut microbiota and levels of short-chain fatty acids.

Microbiomics: Analyzing the gut microbiome can reveal how BCM-7 influences microbial composition and function, and how, in turn, gut microbes metabolize BCM-7, potentially altering its bioactivity.

By integrating data from these different omics fields, researchers can build comprehensive models of how beta-casomorphins interact with human biology at a systems level.

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity in Biological Matrices

A persistent challenge in this compound research is the accurate and sensitive detection of these peptides in complex biological matrices like blood, urine, and tissue. nih.gov The concentrations of BCMs that may be absorbed into circulation are expected to be extremely low, pushing the limits of current analytical techniques. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS) or high-resolution MS (HRMS), is the current gold standard for BCM analysis. nih.govnih.govspringernature.com However, future progress requires further refinement of these methods.

Key areas for development include:

Increased Sensitivity: Improving the limits of detection (LOD) and quantification (LOQ) to reliably measure picomolar or even femtomolar concentrations of BCMs in bodily fluids.

Enhanced Specificity: Developing methods that can distinguish between different BCM variants and their metabolites without interference from the complex biological matrix.

Improved Sample Preparation: Optimizing extraction and purification techniques, such as solid-phase extraction (SPE), to concentrate the peptides and remove interfering substances is crucial for accurate quantification. springernature.com

Novel Detection Platforms: Exploring new technologies, such as advanced aptamer-based biosensors or next-generation immunoassays, could provide alternative or complementary methods for high-throughput and sensitive detection. nih.gov

Overcoming these analytical hurdles is essential to definitively answer questions about the bioavailability of beta-casomorphins and their ability to reach and act on target organs outside the gastrointestinal tract. sciforum.net

Table 3: Example of Analytical Method Performance for Beta-Casomorphins in Milk

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound 5LC-MS/MS0.32 ng/g1.06 ng/g
This compound 7LC-MS/MS0.24 ng/g0.69 ng/g

Data from a study quantifying native casomorphins in raw milk, illustrating the sensitivity of current state-of-the-art methods. Further improvements are needed for quantification in more complex biological fluids like blood plasma.

Q & A

What methodologies are most reliable for detecting and quantifying beta-casomorphins (e.g., BCM7) in biological samples?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for precise quantification, offering high sensitivity for distinguishing beta-casomorphins from structurally similar peptides . Immunoassays (e.g., ELISA) are cost-effective for screening but may cross-react with opioid-like peptides, requiring validation via proteolytic digestion controls . Researchers should optimize sample preparation (e.g., acid precipitation, solid-phase extraction) to mitigate matrix interference in dairy or plasma samples .

Which experimental models are suitable for studying beta-casomorphin's bioactivity in human disease pathways?

Basic Research Question
In vivo models like streptozotocin (STZ)-induced diabetic rats are widely used to assess this compound-7 (BCM7)’s role in oxidative stress and renal dysfunction . For neurological effects, rodent models with induced intestinal permeability (e.g., dextran sulfate exposure) mimic BCM7’s proposed entry into systemic circulation . In vitro studies using human intestinal epithelial (Caco-2) or neuronal (SH-SY5Y) cell lines can isolate receptor-specific interactions (e.g., μ-opioid receptors) .

How do genetic polymorphisms in beta-casein (A1 vs. A2 variants) influence this compound release and disease associations?

Advanced Research Question
The A1 beta-casein variant contains a histidine residue at position 67, making it more susceptible to enzymatic cleavage by digestive proteases (e.g., pepsin, pancreatic elastase) to release BCM7 . Comparative studies using A1/A2 milk in ex vivo digestion models show higher BCM7 concentrations in A1-derived digests, correlating with inflammatory markers in murine studies . However, human clinical trials remain limited, with conflicting results on lactose intolerance vs. opioid-mediated effects .

What are the challenges in designing dietary intervention studies to assess this compound's role in autism spectrum disorder (ASD)?

Advanced Research Question
Double-blind, placebo-controlled trials require rigorous standardization of gluten-free/casein-free (GFCF) diets to isolate this compound effects from confounding variables (e.g., nutrient deficiencies) . Biomarkers like urinary peptide profiles or zonulin (intestinal permeability marker) can objectively track compliance and mechanistic pathways . However, heterogeneity in ASD subtypes and placebo effects (e.g., parental expectations) complicate outcome interpretation .

How can researchers resolve contradictory findings on this compound's role in diabetes mellitus?

Advanced Research Question
While BCM7 exacerbates oxidative stress in pancreatic β-cells in vitro, some studies report protective effects in diabetic nephropathy via angiotensin II modulation . Discrepancies may arise from dose-dependent effects (pharmacological vs. physiological concentrations) or model specificity (e.g., STZ-induced vs. genetic diabetes). Meta-analyses should stratify results by experimental design and measurement techniques (e.g., LC-MS vs. immunoassays) .

What epigenetic mechanisms link this compound exposure to oxidative stress pathways?

Advanced Research Question
BCM7 upregulates reactive oxygen species (ROS) via NADPH oxidase activation, which may alter DNA methylation at glutathione synthesis genes (e.g., GCLC, GCLM) . In neuronal models, BCM7-induced ROS reduces histone deacetylase (HDAC) activity, increasing pro-inflammatory gene expression . Epigenome-wide association studies (EWAS) in BCM7-exposed cohorts could identify candidate loci for targeted bisulfite sequencing.

How can opioid receptor antagonists improve mechanistic studies of this compound?

Basic Research Question
Naloxone (a μ-opioid receptor antagonist) is used to confirm receptor-mediated effects in in vitro assays (e.g., cAMP modulation in HEK293 cells transfected with opioid receptors) . For angiotensin pathway interactions, losartan (AT1 receptor blocker) can dissociate BCM7’s oxidative effects from opioid activity . Dual inhibition studies are critical to mapping cross-talk between signaling pathways.

What statistical approaches address heterogeneity in meta-analyses of this compound’s health impacts?

Advanced Research Question
Random-effects models account for variability in study designs (e.g., case-control vs. cohort) and exposure measurements (e.g., dietary recall vs. biomarker quantification) . Subgroup analyses by beta-casein variant (A1/A2), population age, and comorbidities (e.g., pre-existing intestinal permeability) improve result generalizability . Sensitivity analyses should exclude low-quality studies (e.g., those lacking peptide quantification validation) .

What in vitro models best replicate this compound’s proposed effects on dopamine signaling and visual processing?

Advanced Research Question
NRK-52E renal cells and DRD4-transfected neuronal models are used to study BCM7’s modulation of dopamine receptors and oxidative stress . For visual pathways, retinal ganglion cells exposed to BCM7 under hypoxic conditions can simulate ischemia-linked visual snow syndrome mechanisms . Optogenetic tools may further elucidate real-time receptor activation dynamics.

How do beta-casomorphins interact with autoimmune responses in schizophrenia or type-1 diabetes?

Advanced Research Question
BCM7 may act as a molecular mimic of host proteins, triggering cross-reactive antibodies (e.g., anti-casein antibodies in autism and schizophrenia sera) . In type-1 diabetes, epitope mapping studies show BCM7 peptides share homology with glutamic acid decarboxylase (GAD65), a key autoantigen . T-cell proliferation assays using BCM7-stimulated peripheral blood mononuclear cells (PBMCs) can assess autoimmune potential .

Methodological Considerations

  • Experimental Design : Prioritize randomized controlled trials (RCTs) with stratified randomization by genetic or metabolic biomarkers .
  • Data Validation : Use orthogonal methods (e.g., LC-MS + immunoassay) for peptide quantification .
  • Ethical Compliance : Ensure clinical studies adhere to protocols for opioid peptide administration and disclose conflicts of interest (e.g., dairy industry funding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.